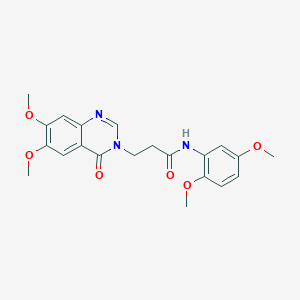
5-(benzyloxy)-N-(2-methoxyethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(benzyloxy)-N-(2-methoxyethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound with a unique structure that includes a benzyloxy group, a methoxyethyl group, and a dihydropyridine ring
Méthodes De Préparation
The synthesis of 5-(benzyloxy)-N-(2-methoxyethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves several steps. The synthetic route typically starts with the preparation of the dihydropyridine ring, followed by the introduction of the benzyloxy and methoxyethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
5-(benzyloxy)-N-(2-methoxyethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzyloxy or methoxyethyl groups or changes to the dihydropyridine ring.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets, such as enzymes or receptors. In medicine, it could be investigated for its potential therapeutic effects, such as its ability to modulate specific biochemical pathways. Additionally, in industry, it may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 5-(benzyloxy)-N-(2-methoxyethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific context in which the compound is used, but they often involve modulation of signaling pathways or inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 5-(benzyloxy)-N-(2-methoxyethyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide stands out due to its unique combination of functional groups and its potential applications. Similar compounds may include other dihydropyridine derivatives or molecules with similar benzyloxy or methoxyethyl groups. The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Propriétés
Formule moléculaire |
C17H20N2O4 |
|---|---|
Poids moléculaire |
316.35 g/mol |
Nom IUPAC |
N-(2-methoxyethyl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C17H20N2O4/c1-19-11-16(23-12-13-6-4-3-5-7-13)15(20)10-14(19)17(21)18-8-9-22-2/h3-7,10-11H,8-9,12H2,1-2H3,(H,18,21) |
Clé InChI |
VMNCSLQDPHRJBD-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=O)C=C1C(=O)NCCOC)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide](/img/structure/B12179973.png)
![12-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-10-(pyridin-3-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B12179977.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B12179985.png)

![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide](/img/structure/B12180006.png)
![4-butyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12180014.png)
![methyl N-{[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate](/img/structure/B12180022.png)
![4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-2-methylisoquinolin-1(2H)-one](/img/structure/B12180036.png)
![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12180056.png)
![N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide](/img/structure/B12180068.png)
![2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide](/img/structure/B12180070.png)

![2-{[1-(2-bromophenyl)ethyl]amino}-N-(cyclohexylmethyl)acetamide](/img/structure/B12180085.png)

